(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyran ring substituted with acetoxymethyl and nitrophenoxy groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the acetoxymethyl group: This step often involves the use of acetic anhydride and a base such as pyridine to acetylate the hydroxyl groups.
Attachment of the nitrophenoxy group: This is usually done via nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable leaving group on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used to facilitate nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects is largely dependent on its interactions with molecular targets. The acetoxymethyl and nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to changes in cellular processes, making the compound useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S,6R)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
(2R,3R,4S,5S,6R)-2-(Methoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with methoxy groups instead of acetoxy groups.
Uniqueness
The presence of acetoxymethyl groups in (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate provides unique reactivity and potential for derivatization compared to its analogs. This makes it particularly valuable in synthetic chemistry and material science applications.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-SLHNCBLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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